molecular formula C4F9I B1581370 Ethene, tetrafluoro-, telomer with pentafluoroiodoethane CAS No. 25398-32-7

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane

Cat. No.: B1581370
CAS No.: 25398-32-7
M. Wt: 345.93 g/mol
InChI Key: JTUFRAQTPUVTEM-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is a fluorinated telomer, a type of organic compound, consisting of two ethene molecules and two pentafluoroiodoethane molecules . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects of ongoing research.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Result of Action

. More research is needed to describe these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethene, tetrafluoro-, telomer with pentafluoroiodoethane. .

Biochemical Analysis

Biochemical Properties

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated nature allows it to form stable interactions with enzymes involved in oxidative stress responses. For instance, it can inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells . Additionally, the compound can interact with membrane proteins, altering their conformation and function, which can impact cellular signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. For example, it can upregulate genes involved in antioxidant defense mechanisms while downregulating pro-inflammatory genes . This dual action helps maintain cellular homeostasis and protect cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert protective effects by enhancing antioxidant defense mechanisms. At high doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferases, which play a role in detoxification processes . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethene, tetrafluoro-, telomer with pentafluoroiodoethane typically involves the telomerization of tetrafluoroethylene with pentafluoroiodoethane. This process can be initiated by radiation, which facilitates the formation of telomers with reactive terminal groups such as hydroxyl, amino, and silane . The reaction conditions often include high temperatures and the presence of specific solvents to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale telomerization processes using advanced reactors and controlled environments to maintain the necessary reaction conditions. The use of radiation initiation allows for the efficient production of telomers with a broad spectrum of properties, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, and bases. The reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and polymers with enhanced chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of ethene and pentafluoroiodoethane molecules, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form products with enhanced properties makes it valuable in scientific research and industrial applications .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-iodoethane;1,1,2,2-tetrafluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F5I.C2F4/c3-1(4,5)2(6,7)8;3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFRAQTPUVTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(F)F.C(C(F)(F)I)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25398-32-7
Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25398-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025398327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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